![molecular formula C29H32N2O7 B1249463 (2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide](/img/structure/B1249463.png)
(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide
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Overview
Description
EI-1511-5 is an epoxide isolated from Streptomyces sp. E-1511. An inhibitor of interleukin-1beta converting enzyme (ICE), it acts as an anti-inflammatory agent and an antibiotic. It has a role as an antimicrobial agent, an anti-inflammatory agent, an EC 3.4.22.36 (caspase-1) inhibitor and a bacterial metabolite. It is an enol, a cyclic ketone, an epoxide, a tertiary alcohol and a monocarboxylic acid amide.
Scientific Research Applications
Chemical Synthesis and Stereoselectivity
Research into the compound involves chemical synthesis techniques focusing on the formation of complex bicyclic and polycyclic structures. For example, the cycloaddition of azido formates to double bonds in certain derivatives has been studied, leading to the production of protected amino-hydroxy-cyclopentane-carbaldehyde derivatives with high stereoselectivity. This showcases the compound's role in facilitating stereoselective synthesis, which is crucial in organic chemistry and pharmaceutical research (Reymond & Vogel, 1990).
Rearrangement and Aminohydroxylations
The compound's derivatives are utilized in complex organic reactions like acid-catalyzed rearrangements and aminohydroxylations. These processes lead to the formation of highly stereoselective protected forms of aminohydroxy compounds, demonstrating the compound's utility in creating specific molecular configurations (Allemann & Vogel, 1991).
Synthesis of Conduramines and Aminocyclitol Derivatives
The compound plays a key role in the synthesis of new conduramines and aminocyclitol derivatives. These derivatives have potential applications in pharmaceuticals, showcasing the compound's utility in the development of new therapeutic agents (Jotterand & Vogel, 1998).
properties
Molecular Formula |
C29H32N2O7 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2E,4E,6E)-N-[(1S,5S,6R)-5-hydroxy-5-[(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-7-oxohepta-1,3,5-trienyl]-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-8-methyldeca-2,4,6-trienamide |
InChI |
InChI=1S/C29H32N2O7/c1-3-19(2)12-8-4-5-9-13-23(34)30-20-18-29(37,28-27(38-28)26(20)36)17-11-7-6-10-14-24(35)31-25-21(32)15-16-22(25)33/h4-14,17-19,27-28,32,37H,3,15-16H2,1-2H3,(H,30,34)(H,31,35)/b5-4+,7-6+,12-8+,13-9+,14-10+,17-11+/t19?,27-,28-,29+/m1/s1 |
InChI Key |
OTILGUINRVYYKM-BSZZVILASA-N |
Isomeric SMILES |
CCC(C)/C=C/C=C/C=C/C(=O)NC1=C[C@]([C@H]2[C@@H](C1=O)O2)(/C=C/C=C/C=C/C(=O)NC3=C(CCC3=O)O)O |
Canonical SMILES |
CCC(C)C=CC=CC=CC(=O)NC1=CC(C2C(C1=O)O2)(C=CC=CC=CC(=O)NC3=C(CCC3=O)O)O |
synonyms |
EI 1511-5 EI-1511-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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